molecular formula C7H8ClN B032646 5-(Chloromethyl)-2-methylpyridine CAS No. 52426-66-1

5-(Chloromethyl)-2-methylpyridine

Cat. No.: B032646
CAS No.: 52426-66-1
M. Wt: 141.6 g/mol
InChI Key: ZDEBRYJZUMDNFA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylpyridine (CAS: 106651-81-4) is a halogenated pyridine derivative with the molecular formula C₇H₉Cl₂N and a molecular weight of 178.06 g/mol . It exists as a hydrochloride salt under standard conditions, with a melting point of 133–135°C and a boiling point of 255.4°C at 760 mmHg . The compound features a chloromethyl (-CH₂Cl) group at the 5-position and a methyl (-CH₃) group at the 2-position of the pyridine ring, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions due to the reactive chloromethyl moiety .

The synthesis of this compound hydrochloride involves the reaction of (6-methylpyridin-3-yl)methanol with thionyl chloride (SOCl₂) in toluene at 65°C, yielding a 92% product after purification . Its InChIKey (GVMVLNGLIOYALD-UHFFFAOYSA-N) and safety profile classify it as a hazardous substance (GHS Hazard Codes: H302, H315, H319, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(Chloromethyl)-2-methylpyridine involves the chlorination of 2-methyl-5-methylpyridine. The reaction typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out at a temperature range of 0°C to 200°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as the purification of the starting materials, controlled addition of reagents, and efficient separation of the product from by-products .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-(chloromethyl)-2-methylpyridine with structurally related pyridine derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents Notable Properties
This compound HCl C₇H₉Cl₂N 178.06 133–135 255.4 Chloromethyl (-CH₂Cl), methyl (-CH₃) Reactive chloromethyl group
2-Amino-5-chloropyridine C₅H₅ClN₂ 128.56 133–136 N/A Amino (-NH₂), chloro (-Cl) High polarity; drug intermediate
2-Chloro-5-methylpyridine C₆H₆ClN 127.57 N/A N/A Chloro (-Cl), methyl (-CH₃) Simpler structure; lower MW
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine C₇H₄Cl₂F₃N N/A N/A N/A Chloromethyl, chloro, trifluoromethyl Enhanced lipophilicity
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine C₁₀H₁₃ClN₂ 196.68 N/A N/A Pyrrolidine ring, chloro (-Cl) Increased solubility in organic solvents

Structural and Functional Analysis

Substituent Effects on Physical Properties Bulky Groups: Compounds with aromatic substituents (e.g., phenyl groups in ) exhibit higher melting points (268–287°C) and molecular weights (466–545 g/mol) compared to this compound, demonstrating how bulky groups stabilize crystal lattices . Amino vs. Chloromethyl: 2-Amino-5-chloropyridine (melting point: 133–136°C) has a similar melting point to this compound but differs in reactivity due to the amino group’s nucleophilicity, making it suitable for coupling reactions in drug synthesis .

Reactivity and Applications

  • The chloromethyl group in this compound facilitates alkylation and cross-coupling reactions, critical in synthesizing agrochemicals and pharmaceuticals . In contrast, 5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine’s trifluoromethyl group enhances metabolic stability and lipophilicity, favoring its use in medicinal chemistry .
  • Hydrochloride Salts : The hydrochloride form of this compound improves water solubility compared to its free base, a property shared with other pyridine hydrochlorides (e.g., 3-(chloromethyl)-2-methylpyridine•HCl in ) .

Synthetic Flexibility

  • This compound’s synthesis via thionyl chloride is more straightforward than the multi-step routes required for analogues like (S)-2-chloro-5-(1-methylpyrrolidin-2-yl)pyridine, which incorporates a chiral pyrrolidine ring .

Research Implications

The diversity of pyridine derivatives underscores their utility across chemical industries. This compound’s balance of reactivity and stability makes it preferable for scalable syntheses, whereas specialized analogues (e.g., trifluoromethyl-containing compounds) address niche applications in drug design . Future studies should explore the biological activity and environmental impact of these compounds to optimize their use.

Biological Activity

5-(Chloromethyl)-2-methylpyridine is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and drug development. Its unique structure, characterized by a chloromethyl group at the 5-position and a methyl group at the 2-position of the pyridine ring, imparts distinct chemical reactivity. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound has the following structural formula:

C7H8ClN\text{C}_7\text{H}_8\text{ClN}

The presence of the chloromethyl group enhances its electrophilic character, allowing it to participate in various nucleophilic substitution reactions. This property is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to:

  • Enzyme Inhibition : By modifying active sites of enzymes, it can disrupt metabolic pathways.
  • Cellular Disruption : Interaction with cellular components may interfere with normal cellular processes, including signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential use as a precursor in the synthesis of antimicrobial agents. The compound's ability to form reactive intermediates makes it effective against various pathogens.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies suggest that derivatives of pyridine compounds can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Study 1: Carcinogenicity Assessment

A significant study conducted by the National Toxicology Program assessed the carcinogenic potential of related compounds. Although specific data on this compound was not provided, it highlighted that similar chlorinated pyridines did not show significant tumor incidence in rodent models after prolonged exposure .

Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound and evaluating their biological activities. These derivatives demonstrated varying degrees of enzyme inhibition, suggesting that modifications to the chloromethyl group could enhance biological efficacy.

Applications in Drug Development

Due to its biological activity, this compound serves as a valuable intermediate in drug development. Its derivatives are being investigated for:

  • Antimicrobial Agents : Potential use in developing new antibiotics.
  • Anticancer Drugs : Exploration of its derivatives for selective targeting of cancer cells.

Comparative Analysis

The following table summarizes the biological activities and applications of various pyridine derivatives compared to this compound:

Compound NameStructure FeaturesBiological ActivityApplications
This compound Chloromethyl at position 5Antimicrobial, anticancerDrug development
2-Chloromethylpyridine Chloromethyl at position 2Moderate antimicrobialSynthesis of bioactive compounds
3-Chloromethyl-4-methylpyridine Chloromethyl at position 3AntimicrobialPotential agrochemical applications

Properties

IUPAC Name

5-(chloromethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEBRYJZUMDNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480765
Record name 5-(CHLOROMETHYL)-2-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52426-66-1
Record name 5-(CHLOROMETHYL)-2-METHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (6-methyl-3-pyridyl)-methanol (50 g, 0.506 mol) in toluene (500 ml) and water (9 ml) at 35° C. under nitrogen was added thionyl chloride (66.9 ml, 1.06 mol) dropwise After stirring at 35° C. overnight 300 ml was distilled off under vacuum and rediluted with toluene (250 ml) and water (10 ml) to give a solution of 5-chloromethyl-2-methyl-pyridine (J. Med. Chem, 2004, 47(11), 4787). The mixture was then heated to 40° C. and morpholine (112.2 ml, 1.29 mol) added and the slurry heated to 80° C. for 3 hrs. After cooling to room temperature saturated sodium carbonate solution (150 ml) was added and the aqueous phase separated and extracted with toluene (200 ml). The combined organic layer was washed with brine and concentrated. The oil was dissolved in iso-octane (300 ml) at 40° C. then cooled to −5° C. overnight. Two crops were obtained which gave 53.65 g, 72% yield of 4-[(6-methylpyridin-3-yl)methyl]morpholine as a beige solid. 1H NMR (400 MHz; CDCl3): δ 8.4 (d, J=1.72 Hz, 1H), 7.54 (dd, J=2.1, 7.91 Hz, 1H), 7.1 (d, J=7.92 Hz, 1H), 3.68 (apparent t, J=4.6, 9.28 Hz, 4H), 3.4 (s, 2H), 2.5 (s, 3H), 2.4 (apparent t, J=4.5, 8.93 Hz, 4H); 13C NMR: (100 MHz, CDCl3): δ 157.3, 149.8, 137.2, 129.9, 122.9, 66.9, 60.3, 53.5, 24.1 ppm; MS (ESI) m/z 193 [M+1]+; Melting point: 51-52° C.
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9 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of (6-methylpyridin-3-yl)methanol (13 g) in DCM (260 mL), thionyl chloride (13 mL) was added slowly under nitrogen at RT. The mixture was stirred at RT for 1 h, the reaction was monitored by TLC and LCMS. After completion of reaction, the mixture was concentrated under reduced pressure, the residue was suspended in saturated aq. NaHCO3 (pH 8) and extracted with DCM (2×100 mL). The organic layer was separated, dried over sodium sulfate and concentrated under vacuum to obtain 12.5 g of product as a yellow oil.
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260 mL
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13 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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